1,1,2,2-Tetrachloroethane-d2 (CAS: 33685-54-0) is a highly deuterated (typically ≥99.5 atom % D) chlorinated solvent engineered primarily for advanced nuclear magnetic resonance (NMR) spectroscopy. Characterized by a high boiling point of 146 °C and excellent solvation power for both polar and non-polar organic compounds, it serves as a critical medium for analyzing materials that are insoluble at room temperature. Unlike standard volatile solvents, 1,1,2,2-tetrachloroethane-d2 maintains liquid-phase stability well above 100 °C, making it a procurement priority for laboratories conducting high-temperature polymer characterization, variable-temperature (VT) NMR studies, and the structural elucidation of rigid macromolecules or complex rotamers .
Substituting 1,1,2,2-tetrachloroethane-d2 with ubiquitous NMR solvents like Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6) frequently results in analytical failure for rigid or sterically hindered molecules [1]. CDCl3 has a low boiling point (61 °C), which restricts maximum NMR acquisition temperatures to approximately 50 °C; this is insufficient to dissolve highly crystalline polymers or overcome the activation energy barriers of rotamers, leading to severely broadened or 'missing' peaks[2]. Conversely, while DMSO-d6 offers a high boiling point, its highly polar nature renders it completely ineffective for solubilizing non-polar conjugated polymers, polyolefins, and fullerenes[3]. Undeuterated 1,1,2,2-tetrachloroethane is also non-viable for 1H NMR, as its massive proton signal obliterates the analyte's spectral region [1].
For the structural analysis of rigid polymers, the solvent must remain in the liquid phase at elevated temperatures without boiling or degrading. 1,1,2,2-Tetrachloroethane-d2 permits stable NMR acquisition at temperatures up to 120–130 °C, whereas CDCl3 is strictly limited to ~50 °C due to its 61 °C boiling point[1]. This ~70 °C advantage in operational temperature is critical for melting polymer aggregates and achieving the molecular tumbling rates required for sharp, resolvable NMR signals [2].
| Evidence Dimension | Maximum practical NMR acquisition temperature |
| Target Compound Data | 120–130 °C (Boiling point 146 °C) |
| Comparator Or Baseline | CDCl3: ~50 °C (Boiling point 61 °C) |
| Quantified Difference | ~70 °C higher operational temperature range |
| Conditions | High-temperature 1H/13C NMR of rigid polycarbonates and conjugated polymers |
Procurement of this solvent is mandatory for facilities analyzing high-molecular-weight polymers that precipitate or aggregate in standard room-temperature solvents.
Many advanced materials, such as double-cable conjugated polymers and fullerenes used in organic solar cells, exhibit extreme hydrophobicity and rigid backbones. While high-boiling polar solvents like DMSO-d6 fail entirely to dissolve these materials, 1,1,2,2-Tetrachloroethane-d2 provides the necessary non-polar chlorinated solvation environment at 100 °C to achieve complete dissolution [1]. This enables clear 1H NMR spectra where polar alternatives yield 0% solubility and uninterpretable data [2].
| Evidence Dimension | Solubilization of hydrophobic rigid polymers at >100 °C |
| Target Compound Data | Complete dissolution yielding sharp NMR signals |
| Comparator Or Baseline | DMSO-d6: Insoluble / polymer precipitation |
| Quantified Difference | Enables full spectral acquisition vs. complete analytical failure |
| Conditions | 1H NMR of fullerene-containing double-cable conjugated polymers at 100 °C |
Buyers in materials science and organic electronics must select this solvent to ensure the successful structural verification of non-polar macromolecules.
Molecules with restricted bond rotations (rotamers), such as highly substituted amides or supramolecular assemblies, often display broad, overlapping, or missing peaks in 13C and 1H NMR at room temperature due to slow or intermediate exchange rates[1]. By utilizing 1,1,2,2-Tetrachloroethane-d2, researchers can heat samples to >90 °C, pushing the molecular dynamics into the fast-exchange regime. This thermal coalescence resolves multiple overlapping signals into a single, sharp set of peaks, a result impossible to achieve in CDCl3 due to its 61 °C boiling point [1].
| Evidence Dimension | Spectral resolution of rotameric mixtures |
| Target Compound Data | Sharp, coalesced single peaks at >90 °C |
| Comparator Or Baseline | CDCl3: Broad, unresolvable multiple peak sets at 40–50 °C |
| Quantified Difference | Elimination of artificial multiplet complexity |
| Conditions | Variable-temperature (VT) NMR of sterically hindered diketopiperazine supramolecules |
Prevents the mischaracterization of synthesized compounds by ensuring structural verification is not hindered by conformational dynamics.
For accurate integration in quantitative NMR (qNMR), the solvent background must be minimized. Commercial 1,1,2,2-Tetrachloroethane-d2 is synthesized to ≥99.5 atom % D isotopic purity, leaving only a trace residual proton signal at ~5.98 ppm . In contrast, attempting to use undeuterated 1,1,2,2-tetrachloroethane results in a massive solvent peak that completely obscures the 5.5–6.5 ppm region, masking critical alkene or aromatic analyte signals [1].
| Evidence Dimension | Residual solvent proton interference |
| Target Compound Data | ≤0.5% residual proton signal (≥99.5 atom % D) |
| Comparator Or Baseline | Undeuterated 1,1,2,2-Tetrachloroethane: 100% proton signal interference |
| Quantified Difference | >99.5% reduction in background solvent signal |
| Conditions | Routine 1H NMR quantitative analysis |
High isotopic purity is a strict procurement requirement to ensure accurate integration and prevent solvent peaks from masking target analyte signals.
1,1,2,2-Tetrachloroethane-d2 is the solvent of choice for the NMR analysis of high-molecular-weight polymers, such as polycarbonates, polyolefins, and conjugated polymers. Because these materials often require temperatures exceeding 100 °C to fully dissolve and overcome aggregation, this solvent's 146 °C boiling point ensures stable, high-resolution spectra without solvent evaporation or boiling [1].
For synthetic chemists working with molecules that exhibit restricted bond rotation (e.g., sterically hindered amides, supramolecular assemblies, and complex pharmaceuticals), this solvent allows heating to >90 °C. This thermal energy forces rotamers into the fast-exchange regime, coalescing broad, overlapping peaks into sharp, interpretable signals[2].
In the development of organic solar cells, materials like fullerene-derivatives and rigid double-cable conjugated polymers are highly non-polar and crystalline. 1,1,2,2-Tetrachloroethane-d2 provides the necessary combination of high-temperature stability and chlorinated non-polar solvation power to characterize these advanced materials, where polar high-boiling solvents like DMSO-d6 completely fail[3].
Acute Toxic;Environmental Hazard